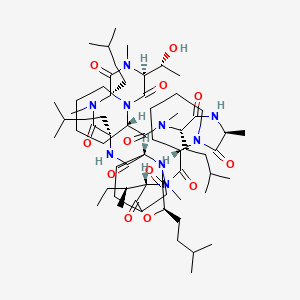
Decatransin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decatransin is a novel cyclic decadepsipeptide isolated from the fungus Chaetosphaeria tulasneorum. It has shown potent bioactivity on mammalian and yeast cells by inhibiting protein translocation at the Sec61/SecYEG translocon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decatransin is primarily isolated from natural sources, specifically the fungus Chaetosphaeria tulasneorum. The isolation process involves culturing the fungus and extracting the compound using organic solvents . Detailed synthetic routes for this compound have not been extensively documented, but its isolation from natural sources remains the primary method of preparation.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in research laboratories through the cultivation of Chaetosphaeria tulasneorum and subsequent extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
Decatransin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different bioactivities and properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Decatransin has a wide range of scientific research applications, including:
Wirkmechanismus
Decatransin exerts its effects by inhibiting the Sec61/SecYEG translocon, a conserved protein-conducting channel involved in the translocation and insertion of proteins into the endoplasmic reticulum or plasma membrane . The compound binds to the translocon, preventing the translocation of nascent polypeptides and disrupting protein synthesis . This inhibition occurs independently of the translating ribosome, making this compound a unique inhibitor of protein translocation .
Vergleich Mit ähnlichen Verbindungen
Decatransin is similar to other translocation inhibitors, such as cotransin, apratoxin, ipomoeassin, and mycolactone . it has distinct properties that set it apart:
Eigenschaften
Molekularformel |
C63H109N9O12 |
|---|---|
Molekulargewicht |
1184.6 g/mol |
IUPAC-Name |
(3R,6S,9S,16S,19S,22S,29S,32S,35S,38S)-6-[(2S)-butan-2-yl]-29-[(1R)-1-hydroxyethyl]-7,16,20,30,33-pentamethyl-3,19,32,35-tetrakis(3-methylbutyl)-4-oxa-1,7,14,17,20,27,30,33,36-nonazatetracyclo[36.4.0.09,14.022,27]dotetracontane-2,5,8,15,18,21,28,31,34,37-decone |
InChI |
InChI=1S/C63H109N9O12/c1-17-42(10)52-63(83)84-51(34-30-41(8)9)61(81)70-35-21-18-24-47(70)55(75)65-45(31-27-38(2)3)57(77)67(14)48(33-29-40(6)7)58(78)69(16)53(44(12)73)62(82)72-37-23-20-25-49(72)59(79)66(13)46(32-28-39(4)5)54(74)64-43(11)56(76)71-36-22-19-26-50(71)60(80)68(52)15/h38-53,73H,17-37H2,1-16H3,(H,64,74)(H,65,75)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-/m0/s1 |
InChI-Schlüssel |
MKWDSBQRULFCIE-TYSZULMKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N3CCCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N4CCCC[C@H]4C(=O)N1C)C)CCC(C)C)C)[C@@H](C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Kanonische SMILES |
CCC(C)C1C(=O)OC(C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N3CCCCC3C(=O)N(C(C(=O)NC(C(=O)N4CCCCC4C(=O)N1C)C)CCC(C)C)C)C(C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















